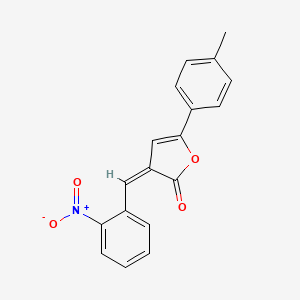![molecular formula C11H16N2O4S B5211202 N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs are a class of compounds that have been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that play a critical role in the regulation of gene expression.
Mechanism of Action
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide exerts its effects by inhibiting the activity of HDAC1 and HDAC3, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a critical role in the regulation of gene expression, and acetylation of histone proteins is associated with increased gene expression. By inhibiting HDAC1 and HDAC3, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide increases histone acetylation, which leads to increased gene expression of genes that are important for the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. Additionally, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide is that it is a potent and selective inhibitor of HDAC1 and HDAC3, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide is that it may have off-target effects on other HDAC enzymes, which could complicate data interpretation. Additionally, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of new HDACIs that are more potent and selective than N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. Additionally, there is interest in combining HDACIs with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is interest in studying the effects of HDACIs in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Synthesis Methods
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with methylamine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to form the final product, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. This synthesis method has been optimized to produce high yields of pure N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide.
Scientific Research Applications
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has also been studied for its potential applications in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce neuronal damage.
properties
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-11(14)13-9-7-8(18(15,16)12-2)5-6-10(9)17-3/h5-7,12H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGHOHTDRGIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)


![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)
